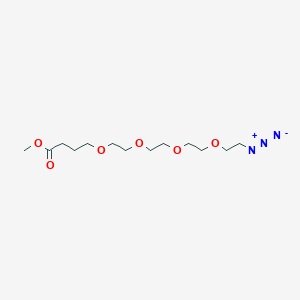

Azido-PEG4-(CH2)3-methyl ester

Description

Properties

IUPAC Name |

methyl 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O6/c1-18-13(17)3-2-5-19-7-9-21-11-12-22-10-8-20-6-4-15-16-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVGELSZWFBVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185495 | |

| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835759-71-1 | |

| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azido-PEG4-(CH2)3-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Azido-PEG4-(CH2)3-methyl ester, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented in a multi-step approach, designed to be adaptable in a standard laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a linear sequence starting from the commercially available tetraethylene glycol. The strategy involves the protection of one terminal hydroxyl group, functionalization of the other, followed by deprotection and subsequent conversion to the final azide (B81097) product. This method ensures high purity and yield of the desired bifunctional linker.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Precursor: HO-PEG4-(CH2)3-methyl ester

This phase involves a three-step process to synthesize the key precursor molecule.

Step 1: Mono-tritylation of Tetraethylene Glycol

This step selectively protects one of the two hydroxyl groups of tetraethylene glycol.

-

Reaction Scheme: HO-(CH2CH2O)4-H + Trityl Chloride -> TrO-(CH2CH2O)4-H

-

Protocol:

-

Dissolve tetraethylene glycol (1.0 eq.) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trityl chloride (0.95 eq.) portion-wise over 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water and extract the product with dichloromethane (B109758).

-

Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield TrO-PEG4-OH.

-

Step 2: Alkylation of TrO-PEG4-OH

The free hydroxyl group is alkylated to introduce the methyl ester moiety.

-

Reaction Scheme: TrO-(CH2CH2O)4-H + Br-(CH2)3-COOCH3 -> TrO-(CH2CH2O)4-(CH2)3-COOCH3

-

Protocol:

-

Dissolve TrO-PEG4-OH (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add methyl 4-bromobutanoate (1.1 eq.) dropwise and heat the reaction mixture to reflux for 18-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product is used in the next step without further purification.

-

Step 3: Deprotection of the Trityl Group

The trityl protecting group is removed to yield the free hydroxyl group.

-

Reaction Scheme: TrO-(CH2CH2O)4-(CH2)3-COOCH3 -> HO-(CH2CH2O)4-(CH2)3-COOCH3

-

Protocol:

-

Dissolve the crude TrO-PEG4-(CH2)3-COOCH3 from the previous step in a solution of 80% acetic acid in water.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final precursor, HO-PEG4-(CH2)3-methyl ester, by column chromatography.

-

Synthesis of this compound

This final phase involves the activation of the hydroxyl group and its subsequent conversion to an azide.

Caption: Final steps in the synthesis of the target molecule.

Step 4: Mesylation of HO-PEG4-(CH2)3-methyl ester

The terminal hydroxyl group is converted to a good leaving group (mesylate).

-

Reaction Scheme: HO-(CH2CH2O)4-(CH2)3-COOCH3 + MsCl -> MsO-(CH2CH2O)4-(CH2)3-COOCH3

-

Protocol:

-

Dissolve HO-PEG4-(CH2)3-methyl ester (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with cold 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product, which is often used in the next step without further purification.

-

Step 5: Azidation of MsO-PEG4-(CH2)3-methyl ester

The mesylate is displaced by an azide ion to yield the final product.

-

Reaction Scheme: MsO-(CH2CH2O)4-(CH2)3-COOCH3 + NaN3 -> N3-(CH2CH2O)4-(CH2)3-COOCH3

-

Protocol:

-

Dissolve the crude mesylated intermediate (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (3.0 eq.) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, this compound, by column chromatography.

-

Data Presentation

The following tables summarize the typical quantitative data for each reaction step. Note that yields are indicative and may vary based on reaction scale and purification efficiency.

Table 1: Synthesis of Precursor HO-PEG4-(CH2)3-methyl ester

| Step | Starting Material | Reagents | Molar Ratio (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Tetraethylene Glycol | Trityl Chloride, Pyridine | 1.0 : 0.95 : solvent | Pyridine | 0 to RT | 12-16 | 70-80 |

| 2 | TrO-PEG4-OH | NaH, Methyl 4-bromobutanoate | 1.0 : 1.2 : 1.1 | THF | Reflux | 18-24 | 85-95 (crude) |

| 3 | TrO-PEG4-(CH2)3-COOCH3 | 80% Acetic Acid | 1.0 : solvent | Acetic Acid/Water | RT | 2-4 | 80-90 |

Table 2: Synthesis of this compound

| Step | Starting Material | Reagents | Molar Ratio (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 4 | HO-PEG4-(CH2)3-methyl ester | MsCl, Triethylamine | 1.0 : 1.2 : 1.5 | DCM | 0 to RT | 4-6 | 90-95 (crude) |

| 5 | MsO-PEG4-(CH2)3-methyl ester | Sodium Azide | 1.0 : 3.0 | DMF | 80-90 | 12-18 | 85-95 |

Concluding Remarks

This guide outlines a robust and reproducible synthetic route for this compound. The protocols provided are based on established chemical transformations and can be adapted for various scales of synthesis. Careful monitoring of each step by TLC and purification by column chromatography are crucial for obtaining the final product in high purity. This versatile linker is a valuable tool for researchers in drug discovery and development, enabling the construction of novel molecular architectures for targeted therapies.

An In-depth Technical Guide to Azido-PEG4-(CH2)3-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and core experimental methodologies related to Azido-PEG4-(CH2)3-methyl ester, a versatile heterobifunctional linker critical in modern bioconjugation and drug discovery.

Core Physicochemical Properties

This compound is a crosslinking reagent characterized by a terminal azide (B81097) group and a methyl ester, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure imparts unique solubility and reactivity properties, making it a valuable tool in chemical biology and proteomics. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 1835759-71-1 | [2] |

| Molecular Formula | C13H25N3O6 | [2] |

| Molecular Weight | 319.4 g/mol | [2] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in most organic solvents (DCM, DMF, DMSO, THF) and has good water solubility. | [1] |

| Storage | Store at -20°C, desiccated. | [3] |

| Shelf Life | 1095 days (approx. 3 years) under proper storage. | [2] |

Chemical Reactivity and Key Applications

The primary utility of this compound stems from its azide (N3) functionality, which is a key component in "click chemistry" reactions.[4] These reactions are known for their high efficiency, specificity, and biocompatibility.

Click Chemistry Reactions

The azide group enables this linker to participate in two major types of bioorthogonal cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts efficiently with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[4][5] This reaction is robust and high-yielding, making it a workhorse for creating stable bioconjugates.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4] The reaction is driven by the release of ring strain in the cyclooctyne, proceeding rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[6][] This makes SPAAC ideal for applications in living cells and in vivo.[6]

PROTAC Development

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][8] PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein (Protein of Interest, POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[9][10] The linker's length, flexibility, and hydrophilicity, provided by the PEG4 chain, are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions using an azide-functionalized linker like this compound. Optimization is often necessary based on the specific substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating the azide linker to a molecule containing a terminal alkyne.

-

Reagent Preparation:

-

Dissolve the alkyne-containing substrate and this compound (1.1 to 1.5 molar excess) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO).[13]

-

Prepare fresh stock solutions of:

-

-

Reaction Execution:

-

In a reaction vessel, combine the dissolved alkyne and azide substrates.

-

Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical final concentration is 0.1 to 0.25 mM copper, with a 5:1 ligand-to-copper ratio.[14]

-

Initiate the reaction by adding the sodium ascorbate (B8700270) solution to a final concentration of 2.5 to 5 mM.[15]

-

Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light.[13][15]

-

-

Monitoring and Purification:

-

Monitor the reaction progress using LC-MS or TLC.

-

Upon completion, the product can be purified using techniques appropriate for the conjugate, such as size-exclusion chromatography, dialysis (for biomolecules), or silica (B1680970) gel chromatography (for small molecules).[13]

-

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for conjugating the azide linker to a molecule functionalized with a strained alkyne (e.g., DBCO), especially in biological contexts.

-

Reagent Preparation:

-

Dissolve the DBCO-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4) or a solvent like DMSO.

-

Dissolve this compound in a compatible solvent (e.g., DMSO).

-

-

Reaction Execution:

-

To the solution of the DBCO-functionalized molecule, add the azide linker solution. A 2- to 20-fold molar excess of the limiting reagent is often used to drive the reaction to completion.[6]

-

If using an organic solvent like DMSO, ensure the final concentration in the aqueous buffer is low (typically <10%) to maintain the integrity of biomolecules.[6]

-

Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.[6]

-

-

Monitoring and Purification:

References

- 1. Azido-PEG4-(CH2)3-methyl ester_1835759-71-1_新研博美 [xinyanbm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 8. gentaur.it [gentaur.it]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Azido-PEG4-(CH2)3-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of small molecules to polyethylene (B3416737) glycol (PEG) linkers is a widely adopted strategy in drug development and proteomics to enhance aqueous solubility, improve pharmacokinetic profiles, and reduce immunogenicity. Azido-PEG4-(CH2)3-methyl ester is a discrete PEG linker featuring an azide (B81097) group for "click" chemistry and a methyl ester terminus. A thorough understanding of its solubility in aqueous buffers is paramount for the successful design and execution of bioconjugation reactions, formulation development, and in vitro assays. This technical guide provides a comprehensive overview of the factors influencing the solubility of this compound, detailed experimental protocols for its determination, and a framework for presenting the resulting data.

Introduction to this compound and its Solubility

This compound is a heterobifunctional linker that combines the hydrophilicity of a tetraethylene glycol (PEG4) spacer with the reactivity of an azide and a methyl ester. The PEG component is the primary determinant of its aqueous solubility, with the repeating ethylene (B1197577) oxide units forming hydrogen bonds with water molecules. While PEG itself is highly water-soluble, the terminal functional groups and the short alkyl chain can influence the overall solubility of the molecule.

Generally, short-chain PEG derivatives like this compound are expected to be readily soluble in aqueous buffers. However, factors such as pH, ionic strength, temperature, and the presence of co-solvents can significantly impact the extent of solubility. For instance, the methyl ester group may be susceptible to hydrolysis at high or low pH, which would alter the chemical structure and, consequently, the solubility. Therefore, empirical determination of solubility under specific experimental conditions is crucial.

Factors Influencing Solubility in Aqueous Buffers

The solubility of this compound in an aqueous buffer is a multifactorial property. Researchers should consider the following variables when designing experiments and interpreting results:

-

pH: The pH of the buffer can influence the stability of the methyl ester group. While the azide and PEG components are stable across a wide pH range, ester hydrolysis can occur under acidic or basic conditions, leading to the formation of a carboxylate, which could increase solubility.

-

Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can affect solubility. High salt concentrations can lead to a "salting-out" effect, reducing the solubility of the PEG linker. Common buffers in bioconjugation include phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and MES buffers.

-

Temperature: Temperature can have a complex effect on the solubility of PEGylated compounds. Generally, for many solids, solubility increases with temperature. However, some PEG derivatives exhibit cloud point behavior, where they phase separate from the aqueous solution at elevated temperatures. For short-chain PEGs like PEG4, this is less common under typical laboratory conditions.

-

Co-solvents: Organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, are often used to prepare stock solutions of less soluble compounds before dilution into an aqueous buffer. The final concentration of the co-solvent in the aqueous buffer can significantly impact the solubility of the PEG linker. It is essential to keep the co-solvent concentration minimal and consistent across experiments.

Experimental Protocols for Solubility Determination

Direct quantitative solubility data for this compound in a wide range of aqueous buffers is not extensively published. Therefore, it is recommended that researchers experimentally determine the solubility in their specific buffer systems of interest. The following are detailed protocols for the equilibrium and kinetic solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific buffer.

Materials:

-

This compound

-

Aqueous buffers of interest (e.g., Phosphate-Buffered Saline pH 7.4, 50 mM MES pH 6.0, 100 mM Sodium Acetate pH 5.0)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another quantitative analytical method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be visually apparent.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination (High-Throughput Screening)

This method is useful for a more rapid assessment of solubility and is amenable to automation. It measures the concentration at which a compound, introduced from a concentrated organic stock solution, precipitates in an aqueous buffer.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous buffers of interest

-

96-well microplates (UV-transparent for analysis)

-

Multi-channel pipette

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, fixed volume of each dilution to a new 96-well plate.

-

Rapidly add a larger, fixed volume of the aqueous buffer to each well. The final DMSO concentration should typically be low (e.g., <5%).

-

-

Incubation and Measurement:

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity (precipitation) in each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Caption: Logical Flow for Kinetic Solubility Assay.

Data Presentation

To facilitate comparison and analysis, all quantitative solubility data should be summarized in a structured table. The following table provides a template for recording experimental findings.

| Aqueous Buffer | pH | Temperature (°C) | Co-solvent (%) | Solubility (mg/mL) | Solubility (mM) | Method |

| Phosphate-Buffered Saline | 7.4 | 25 | 1% DMSO | Experimental Value | Calculated Value | Equilibrium |

| 50 mM MES | 6.0 | 25 | 1% DMSO | Experimental Value | Calculated Value | Equilibrium |

| 100 mM Sodium Acetate | 5.0 | 25 | 1% DMSO | Experimental Value | Calculated Value | Equilibrium |

| Phosphate-Buffered Saline | 7.4 | 37 | 1% DMSO | Experimental Value | Calculated Value | Equilibrium |

| Add other buffers as needed |

Note: The molecular weight of this compound is required to convert mg/mL to mM.

Conclusion

While this compound is anticipated to have good aqueous solubility due to its PEG4 component, a definitive understanding of its behavior in various buffer systems necessitates empirical investigation. The experimental protocols provided in this guide offer robust methods for determining both equilibrium and kinetic solubility. By systematically evaluating the impact of pH, buffer composition, and temperature, researchers can generate reliable data to inform their bioconjugation strategies, formulation development, and overall research goals. The structured presentation of this data will further enable cross-experimental comparisons and contribute to a deeper understanding of the physicochemical properties of this versatile PEG linker.

An In-depth Technical Guide to the Stability of the Azide Group in Azido-PEG4-(CH2)3-methyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-(CH2)3-methyl ester is a bifunctional linker molecule increasingly utilized in the fields of chemical biology, drug delivery, and materials science. Its structure comprises a terminal azide (B81097) group for bioorthogonal conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce immunogenicity, and a methyl ester for further modification or as a stable terminus.[1][2] The utility of this molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates, hinges on the selective reactivity of its azide group.[3]

This guide provides a comprehensive technical overview of the stability of the azide functional group within this specific PEGylated linker. Understanding the chemical and physical factors that influence the azide's integrity is critical for optimizing reaction conditions, ensuring the purity and functionality of final products, and interpreting experimental outcomes. We will explore the inherent stability of the molecule, its reactivity under various conditions, and provide standardized protocols for its handling, analysis, and stability assessment.

Physicochemical Properties and Structural Stability

The stability of an organic azide is intrinsically linked to its molecular structure.[4] The molecule , this compound, possesses the chemical formula C12H23N3O6.

Structural Components:

-

Azide Group (-N3): The reactive handle for "click chemistry" reactions.[5] It is a high-energy functional group, and its stability is a primary concern.[6]

-

PEG4 Spacer: A short polyethylene (B3416737) glycol chain that imparts hydrophilicity, improving solubility in aqueous media.[7] PEGylation is a well-established method to enhance the pharmacokinetic properties of biomolecules.[1]

-

Propyl Methyl Ester Moiety: A hydrocarbon chain terminating in a methyl ester. This part of the molecule contributes to the overall lipophilicity and can be a site for further chemical modification if desired.

Inherent Stability Assessment:

General guidelines have been established to predict the stability of organic azides and mitigate the risk of explosive decomposition.[4][8]

-

Carbon-to-Nitrogen Ratio (C/N): A common rule of thumb is that the number of nitrogen atoms should not exceed the number of carbon atoms.[9][10] For this molecule, the C/N ratio is 12/3 = 4, which is well within the safe range.

-

The "Rule of Six": This guideline suggests that a compound is relatively safe if there are at least six carbon atoms (or other atoms of similar size) for every energetic functional group (like an azide).[4][9] In this molecule, there are 12 carbons and 6 oxygens for one azide group, satisfying this rule comfortably.

Based on these structural assessments, this compound is not considered an explosive hazard under normal laboratory conditions and can be handled safely with standard precautions.

Factors Influencing Azide Group Stability

While structurally stable, the azide group's reactivity can be influenced by several external factors.

-

Thermal Stability: Organic azides are prone to thermal decomposition, releasing dinitrogen gas (N2) and forming highly reactive nitrenes.[6][11] While low molecular weight azides can be hazardous, alkyl azides with a sufficient carbon count are relatively stable, typically decomposing only at temperatures above 175°C.[11] A study on simple organic azides showed that decomposition temperatures are influenced by neighboring chemical groups, with electron-withdrawing groups tending to lower thermal stability.[12] It is recommended to avoid prolonged exposure to high temperatures during synthesis, purification, and storage.

-

pH Stability: The azide group is generally stable across a broad pH range (typically 4 to 12), which is a significant advantage for bioconjugation reactions that often take place in physiological buffers.[5][13] However, strong acidic conditions must be strictly avoided. In the presence of strong acids, the azide can be protonated to form hydrazoic acid (HN3), which is highly toxic, volatile, and explosive.[4][8][9]

-

Photostability: Exposure to ultraviolet (UV) light can induce photolytic decomposition of the azide group, generating nitrenes.[6][11] This property is exploited in photoaffinity labeling but is an undesirable side reaction in most other applications. To maintain the integrity of the molecule, it should be stored in amber vials or otherwise protected from light.[9]

-

Chemical Compatibility and Reactivity: The azide group is incompatible with several classes of chemical reagents. This reactivity is the basis for its utility but also a critical stability concern.

-

Reducing Agents: This is one of the most significant vulnerabilities of the azide group in a biological context.

-

Thiols: Reagents like dithiothreitol (B142953) (DTT), glutathione (B108866) (GSH), and β-mercaptoethanol can reduce azides to the corresponding primary amines.[14][15][16] This reaction is often water-dependent and proceeds readily under physiological conditions.[14][17] This instability is a critical consideration for experiments involving cell lysates or other environments where reducing agents are present.

-

Phosphines: Trivalent phosphines, such as triphenylphosphine (B44618) (PPh3), react with azides in the well-known Staudinger reaction (or Staudinger reduction) to produce an amine and a phosphine (B1218219) oxide byproduct.[11][18][19] This reaction is highly efficient and chemoselective.

-

-

Heavy Metals: Azides can react with heavy metals (e.g., lead, copper, silver, mercury) to form heavy metal azide salts, which are often shock-sensitive and can be dangerously explosive.[4][8] Therefore, contact with metal spatulas or equipment containing these metals should be avoided. While copper (I) is used as a catalyst for click chemistry, it is used in small, controlled amounts and is typically stabilized by ligands to prevent the formation of hazardous precipitates.[20]

-

Solvents: Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be used with caution, as they can potentially react with azides to form explosive di- and tri-azidomethane.[8][9]

-

Stability in Key Applications & Handling

Click Chemistry: The primary application of this compound is in click chemistry, a set of reactions known for their high yield, mild reaction conditions, and bioorthogonality.[21][22]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts efficiently with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.[13][23] The azide is stable to the reaction conditions (aqueous buffers, room temperature) but is consumed in a controlled, predictable manner.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In this copper-free variant, the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[3][24] The reaction is driven by the release of ring strain and is ideal for live-cell imaging and in vivo studies where the cytotoxicity of copper is a concern.

Storage and Handling: To ensure long-term stability and prevent degradation, the following storage and handling procedures are recommended:

-

Storage: Store the compound at -20°C in a tightly sealed container to prevent moisture exposure.[21]

-

Protection: Protect from light by using amber vials or wrapping containers in foil.[9]

-

Handling: Use non-metal spatulas (e.g., plastic or ceramic) for weighing and transferring the solid material.[8] Avoid using ground glass joints, which can create friction and potentially initiate decomposition.[8]

Quantitative Stability Data

| Parameter | Compound | Condition | Result | Reference |

| Thermal Decomposition | N3-CH2-CH3 | SC-DSC | Td = 225°C | [12] |

| N3-CH2-OCH3 | SC-DSC | Td = 173°C | [12] | |

| N3-CH2-COCH3 | SC-DSC | Td = 130°C | [12] | |

| Reduction Kinetics | 3'-Azidothymidine (AZT) | Dithiothreitol (DTT) at pH 7.2, 37°C | k = 2.77 x 10⁻³ M⁻¹s⁻¹ | [16] |

| 3'-Azidothymidine (AZT) | Glutathione (GSH) at pH 7.2, 37°C | k = 6.55 x 10⁻⁵ M⁻¹s⁻¹ | [16] | |

| 3'-Azidothymidine (AZT) | Mercaptoethanol at pH 7.2, 37°C | k = 6.35 x 10⁻⁶ M⁻¹s⁻¹ | [16] | |

| Table 1: Representative quantitative data on the thermal stability and reduction kinetics of organic azides. Td = Decomposition Temperature; SC-DSC = Scanning Calorimetry-Differential Scanning Calorimetry; k = second-order rate constant. |

Experimental Protocols

Protocol 1: General Stability Assessment

This protocol outlines a method for assessing the stability of this compound under various storage conditions, adapted from general pharmaceutical stability testing guidelines.[25]

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the compound, either neat or as a stock solution (e.g., 10 mM in DMSO).

-

Storage Conditions: Store the aliquots under a matrix of conditions:

-

Temperature: -20°C (control), 4°C, and 25°C (room temperature).

-

Light: Protected from light (amber tubes) vs. exposed to ambient light.

-

Chemical Environment (for solutions): Store in a standard buffer (e.g., PBS, pH 7.4) and a buffer containing a relevant concentration of a reducing agent (e.g., 1 mM DTT).

-

-

Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 1 month).[25]

-

Analysis:

-

Use a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Monitor the peak area of the parent compound. A decrease in the peak area indicates degradation.

-

Monitor for the appearance of new peaks, which would correspond to degradation products (e.g., the amine product of reduction).

-

-

Quantification: Calculate the percentage of the compound remaining at each time point relative to T=0.

References

- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 5. Azide | BroadPharm [broadpharm.com]

- 6. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azido-PEG4-NHS Ester CAS#: 944251-24-5 [m.chemicalbook.com]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. Organic azide - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]

- 16. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]

- 18. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 19. Staudinger Reaction [organic-chemistry.org]

- 20. broadpharm.com [broadpharm.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 24. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 25. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to the Mechanism of Azido-PEG4-(CH2)3-methyl ester in Click Chemistry Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry has emerged as a powerful and versatile strategy in chemical biology, materials science, and drug discovery, prized for its efficiency, selectivity, and biocompatibility.[1][2] At the heart of this chemical philosophy is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage with high yields and minimal byproducts.[1][3] Azido-PEG4-(CH2)3-methyl ester is a heterobifunctional linker that embodies the principles of click chemistry. This molecule is specifically designed for bioconjugation, featuring three key components:

-

An Azide (B81097) Group (-N₃): This functional group serves as a highly selective handle for click chemistry reactions.[4]

-

A Hydrophilic PEG4 Spacer: The tetraethylene glycol (PEG4) chain enhances aqueous solubility, improves the pharmacokinetic properties of conjugates, and provides a flexible spacer to minimize steric hindrance between conjugated molecules.[1][5][6]

-

A Methyl Ester Terminus: This group provides a stable endpoint or can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing molecules.[7]

This technical guide provides a detailed exploration of the core mechanisms, quantitative data, and experimental protocols associated with this compound in the two primary modalities of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][8]

Core Mechanisms of Action

The azide group of this compound is the reactive handle for cycloaddition reactions with alkyne-containing molecules. The choice between the two main pathways, CuAAC and SPAAC, depends on the specific requirements of the experiment, particularly the tolerance for a metal catalyst.

The CuAAC reaction is the quintessential "click" reaction, renowned for its speed, efficiency, and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[3][9] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[10][11]

Mechanism: The reaction proceeds through a stepwise mechanism involving the copper(I) catalyst. The catalyst coordinates with the terminal alkyne, lowering its pKa and forming a copper acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered metallacycle. Subsequent rearrangement and protonolysis release the stable triazole product and regenerate the copper(I) catalyst for the next cycle.[3] To prevent catalyst oxidation and protect sensitive biomolecules from reactive oxygen species, a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often included.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Azido-PEG4-(CH2)3-methyl ester_1835759-71-1_新研博美 [xinyanbm.com]

- 7. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The PEG4 Linker: A Technical Guide to Enhancing Bioconjugate Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the performance of bioconjugates—such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and PEGylated proteins—is critically dependent on the linker connecting the constituent molecules. Among the diverse array of linkers, the discrete tetra-ethylene glycol (PEG4) linker has emerged as a pivotal tool for optimizing the physicochemical properties of these complex biologics. This in-depth technical guide explores the multifaceted role of the PEG4 linker in enhancing bioconjugate solubility and stability, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.

Core Principles: The Physicochemical Advantages of PEG4 Linkers

The strategic incorporation of a PEG4 linker into a bioconjugate design addresses several key challenges in drug development, primarily by leveraging its unique combination of hydrophilicity, flexibility, and defined length.[1]

Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are hydrophobic, leading to poor solubility in aqueous environments and a propensity for aggregation.[2] The hydrophilic ethylene (B1197577) glycol units of a PEG4 spacer increase the overall water solubility of the bioconjugate, which can prevent aggregation and improve its handling and formulation.[2][3] The PEG chains form a "hydration shell" around the molecule, significantly enhancing the solubility of the entire conjugate.[3] This is crucial for maintaining the biological activity and preventing immunogenic responses that can be triggered by aggregates.[4]

Improved Stability: The flexible PEG4 chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes and reducing enzymatic degradation.[5] This "stealth" effect also helps to mask the bioconjugate from the immune system, thereby reducing its immunogenicity.[5][]

Optimized Pharmacokinetics: By increasing the hydrodynamic radius of a bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[7][8] The ability to tune the length of the PEG linker allows for precise control over the pharmacokinetic profile of a bioconjugate.[5]

Quantitative Impact of PEG Linkers

The length of the PEG linker has a quantifiable impact on the properties of a bioconjugate. The following tables summarize data from various studies, illustrating these effects.

| Linker | Bioconjugate | Cell Line | IC50 (nM) | Reference |

| PEG4 | Trastuzumab-MMAE | SK-BR-3 | 0.7 | [9] |

| PEG8 | Trastuzumab-MMAE | SK-BR-3 | 1.1 | [9] |

| PEG12 | Trastuzumab-MMAE | SK-BR-3 | 1.5 | [9] |

| Linker | Bioconjugate | Half-life Extension (fold) | Reduction in Cytotoxicity (fold) | Reference |

| 4 kDa PEG | ZHER2-MMAE | 2.5 | 6.5 | [10] |

| 10 kDa PEG | ZHER2-MMAE | 11.2 | 22.5 | [10] |

| Linker Length | PROTAC Target | DC50 (nM) | Dmax (%) | Reference |

| PEG2 | Bromodomain | 120 | >90 | [11] |

| PEG4 | Bromodomain | 25 | >95 | [11] |

| PEG6 | Bromodomain | 45 | >95 | [11] |

| PEG10 | Bromodomain | 150 | ~80 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates incorporating PEG4 linkers.

Protocol 1: Amine-Reactive Conjugation using NHS-Ester-PEG4

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG4 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-Ester-PEG4-Payload

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.

-

Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG4-Payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution with gentle mixing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).[12]

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG4

This protocol details the conjugation of a maleimide-activated PEG4 linker to free sulfhydryl groups (cysteine residues).

Materials:

-

Protein with accessible cysteine residues

-

Maleimide-PEG4-Payload

-

Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)

-

Reducing agent (e.g., TCEP or DTT), if disulfide bond reduction is needed

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) or cysteine)

Procedure:

-

Protein Reduction (if necessary): If targeting cysteines involved in disulfide bonds, incubate the protein with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.

-

Buffer Exchange: Remove the reducing agent by buffer exchange into degassed reaction buffer.

-

Linker Preparation: Dissolve the Maleimide-PEG4-Payload in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the protein.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Purify the bioconjugate using SEC or dialysis.[13]

Protocol 3: Assessment of Bioconjugate Solubility (PEG-Induced Precipitation Assay)

This high-throughput assay can be used to determine the apparent solubility of bioconjugates.[14]

Materials:

-

Bioconjugate sample

-

Polyethylene glycol (PEG) stock solution (e.g., 50% w/v)

-

Assay buffer (e.g., Histidine buffer, pH 6.0)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm or nephelometer

Procedure:

-

Sample Preparation: Prepare a dilution series of your bioconjugate in the assay buffer.

-

PEG Addition: Add the PEG stock solution to each well to induce precipitation. The final PEG concentration will need to be optimized but is often in the range of 10-25%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour), allowing precipitation to occur.

-

Measurement: Measure the turbidity of the samples by reading the absorbance at 340 nm or by using a nephelometer.

-

Data Analysis: The apparent solubility is determined as the protein concentration at which a significant increase in turbidity is observed.[14][15]

Protocol 4: Stability Assessment by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique to monitor the presence of aggregates and fragments, which are indicators of instability.[16][17]

Materials:

-

SEC-HPLC system with a UV detector

-

Size-exclusion column suitable for proteins (e.g., TSKgel G3000SWxl)

-

Mobile phase (e.g., PBS, pH 7.4)

-

Bioconjugate sample

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a defined amount of the bioconjugate onto the column.

-

Chromatogram Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

-

Data Analysis: Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments. A stable formulation will show a high percentage of monomer with minimal change over time or under stress conditions.[18]

Protocol 5: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature to determine its thermal stability.[19][20]

Materials:

-

Differential Scanning Calorimeter

-

Bioconjugate sample (0.5-1.0 mg/mL)

-

Matching buffer for reference

Procedure:

-

Sample Loading: Load the bioconjugate sample into the sample cell and the matching buffer into the reference cell.

-

Thermal Scan: Heat the samples at a constant scan rate (e.g., 60 °C/hour) over a defined temperature range (e.g., 20-100 °C).

-

Data Acquisition: The instrument records the differential heat flow between the sample and reference cells.

-

Data Analysis: The resulting thermogram shows peaks corresponding to the unfolding of protein domains. The temperature at the apex of the major unfolding transition is the melting temperature (Tm), a key indicator of thermal stability.[21][22]

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex experimental workflows and biological pathways.

Caption: A typical experimental workflow for bioconjugate synthesis and characterization.

Caption: Internalization and payload release pathway of an Antibody-Drug Conjugate.

Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tainstruments.com [tainstruments.com]

- 5. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. adcreview.com [adcreview.com]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Antibody apparent solubility prediction from sequence by transfer learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]

- 18. lcms.cz [lcms.cz]

- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 20. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]

- 22. researchgate.net [researchgate.net]

The Crucial Connection: An In-depth Technical Guide to Azido-PEG Linkers for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule is elegantly comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1][2] Far from being a mere spacer, the linker, particularly the versatile Azido-Polyethylene Glycol (PEG) linker, is a critical determinant of a PROTAC's efficacy, physicochemical properties, and overall success.[3][4]

This technical guide provides a comprehensive introduction to the role and application of Azido-PEG linkers in the synthesis of PROTACs. We will delve into the impact of linker properties on PROTAC function, provide detailed experimental protocols for synthesis and evaluation, and present visual diagrams of key pathways and workflows.

The Multifaceted Role of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers have gained prominence in PROTAC design due to their favorable characteristics. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][5] This enhanced solubility is crucial for improving bioavailability and ensuring effective concentrations at the target site.[6]

The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, facilitating the optimal orientation of the target protein and the E3 ligase for the formation of a stable and productive ternary complex.[5][7] This ternary complex is the cornerstone of PROTAC-mediated degradation, as it brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8][9]

The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[7][10] A linker that is too short may cause steric hindrance, while an overly long linker can lead to a non-productive ternary complex.[11]

Azido-PEG Linkers and the Power of Click Chemistry

Azido-PEG linkers are particularly valuable in PROTAC synthesis due to the presence of a terminal azide (B81097) group. This functional group is a key component in "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and highly specific.[][13] The most common click chemistry reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][14] This reaction allows for the efficient and covalent ligation of the azide-functionalized PEG linker to a second molecule bearing a terminal alkyne, such as a warhead (POI ligand) or an E3 ligase ligand.[4] This modular approach enables the rapid synthesis of a library of PROTACs with varying linker lengths and compositions for optimization studies.[15]

Quantitative Data on Linker Performance

The optimization of a PROTAC's linker is a data-driven process. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximal degradation (Dmax), the highest percentage of protein degradation achieved.[16] The following tables summarize the impact of Azido-PEG linker length on the degradation of various protein targets.

| PROTAC Variant | Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |

| PROTAC-PEG8 | Protein X | VHL | Azido-PEG8-propargyl | 32 | 450 | 60 |

| PROTAC-PEG12 | Protein X | VHL | Azido-PEG12-propargyl | 44 | 50 | 95 |

| PROTAC-PEG16 | Protein X | VHL | Azido-PEG16-propargyl | 56 | 200 | 80 |

| PROTAC-PEG20 | Protein X | VHL | Azido-PEG20-propargyl | 68 | 600 | 50 |

| Caption: Hypothetical data illustrating the optimization of PEG linker length for a generic Protein X degrader. A clear optimal linker length is observed with the PEG12 variant, demonstrating the highest potency and efficacy.[17] |

| PROTAC | Target Protein | E3 Ligase | Optimal PEG Linker (n units) |

| Various | BRD4 | CRBN | 0, 4, and 5 |

| Various | BTK | CRBN | ≥ 4 |

| Various | ERα | VHL | 16-atom length |

| Various | TBK1 | VHL | >12 atoms (peaking at 21 atoms) |

| Caption: Summary of optimal PEG linker lengths for the degradation of different target proteins, highlighting the target-dependent nature of linker optimization.[4][7] |

| PROTAC | Target Protein | Linker (n PEG units) | DC50 (nM) | Dmax (%) |

| BRD4 Degrader 1 | BRD4 | 3 | 25 | >95 |

| BRD4 Degrader 2 | BRD4 | 4 | 10 | >95 |

| BRD4 Degrader 3 | BRD4 | 5 | 8 | >95 |

| BRD4 Degrader 4 | BRD4 | 6 | 15 | >95 |

| Caption: Representative data for BRD4-targeting PROTACs, showing a "sweet spot" for linker length where a 5-unit PEG linker provides the highest potency.[11] |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using Azido-PEG Linker via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for coupling an alkyne-functionalized warhead to an azide-functionalized E3 ligase ligand using an Azido-PEG linker.

Materials:

-

Alkyne-functionalized warhead (1 equivalent)

-

Azido-PEG-E3 ligase ligand (1.1 equivalents)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.2 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents, optional but recommended)

-

Degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)

Procedure:

-

Dissolution: Dissolve the alkyne-functionalized warhead and the Azido-PEG-E3 ligase ligand in the chosen degassed solvent in a reaction vessel.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Addition of Ligand (Optional): If using THPTA, add it to the reaction mixture. THPTA helps to stabilize the Cu(I) catalyst.

-

Addition of Copper Catalyst: Add the Copper(II) sulfate solution to the reaction mixture.

-

Initiation of Reaction: Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the copper catalyst and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude PROTAC product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the steps to assess the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

PROTAC Treatment:

-

Dose-Response: Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Time-Course: Treat the cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[6]

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[6][18]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation signaling pathway.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 13. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Understanding the reactivity of terminal azide functional groups

An In-Depth Technical Guide to the Reactivity of Terminal Azide (B81097) Functional Groups

For researchers, scientists, and drug development professionals, the terminal azide functional group has emerged as a cornerstone of modern chemical biology and bioconjugation. Its unique combination of small size, metabolic stability, and bioorthogonal reactivity makes it an invaluable tool for selectively modifying complex biomolecules in their native environments.[1][2] This technical guide provides a comprehensive overview of the core reactions involving terminal azides, detailed experimental protocols, and a quantitative comparison of their performance to empower innovation in research and therapeutic development.

Core Principles of Azide Reactivity

The azide moiety is considered bioorthogonal because it is virtually absent in biological systems and remains inert to the vast majority of functional groups found within cells.[1] This allows for highly specific chemical transformations with exogenously introduced reaction partners. The primary reactions leveraging the terminal azide are the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

Key Reactions of Terminal Azides

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine.[5][6] The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine (B1218219) oxide byproduct.[7] While highly selective and functional in aqueous environments, a significant drawback of the Staudinger ligation is its relatively slow kinetics compared to other azide-based reactions.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A quintessential "click chemistry" reaction, the CuAAC is a [3+2] cycloaddition between a terminal azide and a terminal alkyne, catalyzed by a copper(I) species.[8][9] This reaction is incredibly efficient, with enormous rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version.[8] It is highly regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole regioisomer.[8][10] The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[2][11] However, the development of copper-chelating ligands has helped to mitigate this issue.[12][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[14][15] This reaction utilizes a strained cyclooctyne (B158145), where the ring strain significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly without the need for a metal catalyst.[14][16] SPAAC has become an invaluable tool for in vivo imaging and the modification of biomolecules in living systems.[15][] The reaction rate is highly dependent on the structure of the cyclooctyne used.[18]

Quantitative Comparison of Azide Reactions

The choice of reaction often depends on the specific application, balancing the need for speed, biocompatibility, and regioselectivity. The following tables provide a quantitative comparison of these key reactions.

| Reaction Type | Catalyst | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| Staudinger Ligation | None | 0.002 - 0.01 | Highly bioorthogonal, forms a native amide bond (traceless version).[6] | Slow reaction kinetics.[5] |

| CuAAC | Copper(I) | 100 - 1000 | Very fast kinetics, high yields, and excellent regioselectivity.[8] | Copper catalyst is cytotoxic, limiting in vivo applications.[2] |

| SPAAC | None | 0.1 - 1.9 (highly dependent on cyclooctyne)[18] | Catalyst-free, ideal for in vivo applications, fast kinetics.[14][15] | Can produce a mixture of regioisomers, cyclooctynes can be sterically bulky.[18] |

| Cyclooctyne Reagent (for SPAAC) | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) |

| BCN | ~0.14[18] |

| DIBAC | 1.9[18] |

| DIFO | ~0.4 |

| DBCO | ~0.9 |

Note: Reaction rates can vary significantly based on the specific reactants, solvent, and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for each key reaction.

Protocol 1: General Procedure for Staudinger Ligation

-

Preparation of Reactants: Dissolve the azide-containing biomolecule in an aqueous buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the phosphine reagent in a water-miscible organic solvent (e.g., DMSO or DMF).

-

Reaction: Add the phosphine stock solution to the azide solution to achieve the desired final concentrations. Molar equivalents will vary depending on the specific reactants, but a 2-5 fold excess of the phosphine is common.

-

Incubation: Allow the reaction to proceed at room temperature or 37°C for 2-24 hours with gentle agitation.

-

Purification: Remove excess phosphine reagent and the phosphine oxide byproduct using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.[1]

-

Analysis: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging if a fluorescently tagged phosphine was used.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Preparation of Reactants: Dissolve the alkyne- and azide-containing molecules in a suitable buffer (e.g., PBS, pH 7.4).

-

Catalyst Preparation: Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) and a copper-chelating ligand (e.g., THPTA or TBTA) in water.[12] Also, prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (B8700270), in water.[13]

-

Reaction: To the mixture of the alkyne and azide, add the copper/ligand solution followed by the sodium ascorbate solution to initiate the reaction. Typical final concentrations are 1-2 mM alkyne, 2-5 mM azide, 100-500 µM CuSO₄, 500-2500 µM ligand, and 5-10 mM sodium ascorbate.[13]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts using methods such as size-exclusion chromatography or dialysis.

-

Analysis: Analyze the product via SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Preparation of Reactants: Dissolve the azide-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the strained cyclooctyne reagent (e.g., DBCO, BCN) in a water-miscible organic solvent like DMSO.

-

Reaction: Add the cyclooctyne stock solution to the azide solution. A 2-10 fold molar excess of the cyclooctyne is typically used.[14]

-

Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[15] Reaction times will vary depending on the specific cyclooctyne used.

-

Purification (if necessary): For in vitro conjugations, purify the product to remove unreacted cyclooctyne using size-exclusion chromatography or dialysis. For live-cell labeling, a washing step is usually sufficient.[19]

-

Analysis: Confirm the conjugation through methods like fluorescence microscopy (if a fluorescent cyclooctyne was used), flow cytometry, or mass spectrometry.[19]

Visualizations of Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.ui.ac.id [scholar.ui.ac.id]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. bioclone.net [bioclone.net]

- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cornerstone of Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[1] This reaction involves the coupling of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] The remarkable efficiency and bioorthogonality of the CuAAC reaction have cemented its status as an indispensable tool in drug discovery, bioconjugation, materials science, and molecular biology.[4][5]

The key to the CuAAC reaction's success is the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[1][6] This catalytic process is highly regioselective, exclusively yielding the 1,4-isomer.[7] The reaction is robust, proceeding reliably in a wide range of organic and aqueous solvents, across a broad pH range (4-12), and in the presence of numerous functional groups, making it exceptionally suitable for complex biological systems.[2][8][9]

Core Principles: Mechanism and Kinetics

The Catalytic Cycle

The generally accepted mechanism for the CuAAC reaction involves a multi-step catalytic cycle with copper(I) at its center. While the precise nature of the active catalytic species is a subject of ongoing research, with evidence suggesting the involvement of polynuclear copper complexes, a simplified mononuclear cycle provides a clear understanding of the fundamental transformations.[1][7][8]

The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne, which increases the acidity of the terminal proton and facilitates the formation of a copper(I) acetylide intermediate.[6][7][] This acetylide then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the triazole product and regenerates the active copper(I) catalyst.[]

Reaction Kinetics

The kinetics of the CuAAC reaction can be complex and are highly dependent on the specific reaction conditions, including the concentrations of reactants, the nature of the copper source, the ligand used, and the solvent.[1][11]

-

Dependence on Copper: At low catalyst loadings, the reaction rate often exhibits a second-order dependence on the copper(I) concentration, suggesting the involvement of a dinuclear copper species in the rate-determining step.[1][12]

-